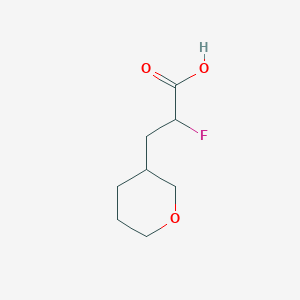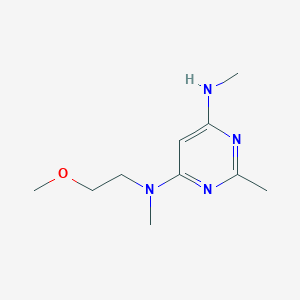
2-Fluoro-3-(oxan-3-yl)propanoic acid
Overview
Description
“2-Fluoro-3-(oxan-3-yl)propanoic acid” is a research chemical with the molecular formula C8H13FO3 . It has a molecular weight of 176.19 g/mol.
Synthesis Analysis
The synthesis of 2-fluoro-3-hydroxypropionic acid, which is similar to the compound , was achieved using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(oxan-3-yl)propanoic acid” is characterized by the presence of a fluorine atom, an oxan-3-yl group, and a propanoic acid group. The exact mass of the compound is 176.08487243 .Scientific Research Applications
Analytical Methods in Medicinal Chemistry
Research on derivatives of 4-oxoquinoline-3-propanoic acids, which share structural similarities with fluoroquinolone antibiotics, highlights the importance of analytical methods for quality control in the development of new antimicrobial drugs. The study demonstrates the application of 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) for identifying specific by-products and ensuring the quality of active pharmaceutical ingredients (APIs) (Zubkov et al., 2016).
Biocatalytic Synthesis in Biotechnology
Fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrate the expanding interest in incorporating fluorine into organic molecules for enhanced performance in medicine and materials science. A biocatalytic approach using E. coli for the synthesis of 2-fluoro-3-hydroxypropionic acid represents a significant advancement towards environmentally friendly and efficient production methods. This research underscores the potential of biotechnology in creating novel fluorinated compounds for various applications (Liu et al., 2022).
Radiopharmaceutical Development
The development of radiopharmaceuticals for PET imaging, such as the synthesis of [11C]CS1P1 targeting the sphingosine-1 phosphate receptor 1 (S1P1), demonstrates the role of fluorinated compounds in improving diagnostic tools. Automated synthesis under Good Manufacturing Practices (cGMP) conditions emphasizes the importance of fluorinated compounds in creating effective and safe radiopharmaceuticals for clinical use (Luo et al., 2019).
Environmental and Safety Evaluation
The safety evaluation of fluorinated substances in food contact materials, such as 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], ammonium salt, underlines the importance of assessing the environmental and health impacts of fluorinated compounds. This research provides crucial insights into the regulatory aspects and safety considerations necessary for the use of fluorinated chemicals in consumer products (Andon et al., 2011).
Future Directions
properties
IUPAC Name |
2-fluoro-3-(oxan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONXELFLMMBRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(oxan-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















